molecular formula C17H12ClNO3S B333649 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE

5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE

Cat. No.: B333649
M. Wt: 345.8 g/mol
InChI Key: GLHVXTUPIGWXRE-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring and a benzylidene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE typically involves the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 2-phenylthiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzylidene moiety can be oxidized to form a corresponding ketone.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The chlorine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 5-(5-chloro-2-oxo-3-methoxybenzylidene)-2-phenylthiazol-4(5H)-one.

    Reduction: Formation of 5-(5-chloro-2-hydroxy-3-methoxybenzyl)-2-phenylthiazol-4(5H)-one.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
  • 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

Compared to similar compounds, 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE stands out due to its unique thiazole ring structure, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C17H12ClNO3S

Molecular Weight

345.8 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C17H12ClNO3S/c1-22-13-9-12(18)7-11(15(13)20)8-14-16(21)19-17(23-14)10-5-3-2-4-6-10/h2-9,20H,1H3/b14-8-

InChI Key

GLHVXTUPIGWXRE-ZSOIEALJSA-N

SMILES

COC1=C(C(=CC(=C1)Cl)C=C2C(=O)N=C(S2)C3=CC=CC=C3)O

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=CC=C3)Cl

Origin of Product

United States

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